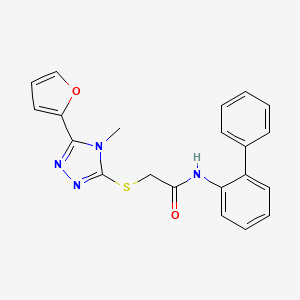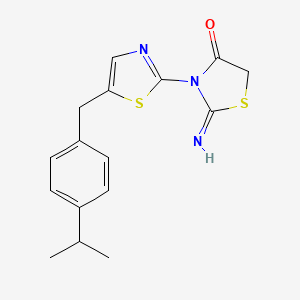![molecular formula C24H18ClN5O B12131179 2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131179.png)
2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-N-ベンジル-1-(3-クロロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドは、複素環式化合物に属する複雑な有機化合物です。この化合物は、多様な生物活性で知られているピロロキノキサリン骨格を特徴としています。
準備方法
合成経路と反応条件
2-アミノ-N-ベンジル-1-(3-クロロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドの合成は、通常、容易に入手可能な出発物質から始まる複数の段階を伴います。一般的な合成経路には、次の段階が含まれます。
ピロロキノキサリン骨格の形成: この段階では、適切な前駆体の環化によってピロロキノキサリン環系が形成されます。反応条件には、多くの場合、環化プロセスを促進するために、強酸または強塩基、高温、および特定の触媒の使用が含まれます。
アミノ基の導入: アミノ基は、求核置換反応によって導入されます。この段階で一般的な試薬には、アミンと適切な脱離基が含まれます。
ベンジル化: ベンジル基は、ベンジル化反応によって導入されます。通常、ベンジルハライドと塩基を使用して、置換が促進されます。
塩素化: クロロフェニル基は、塩素化反応によって導入されます。多くの場合、チオニルクロリドや五塩化リンなどの塩素化剤が使用されます。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために合成経路の最適化が含まれる場合があります。これには、連続フロー反応器、高度な触媒、および自動化されたプロセスの使用が含まれ、品質とスケーラビリティの一貫性を確保することができます。
化学反応の分析
反応の種類
2-アミノ-N-ベンジル-1-(3-クロロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドは、さまざまな化学反応を起こします。これには、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施することができ、化合物の還元形の生成につながります。
置換: この化合物は、存在する官能基と反応条件に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、無水条件。
置換: ベンジルハライド、アミン、水酸化ナトリウムや炭酸カリウムなどの塩基。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によってキノキサリン誘導体が生成される場合がありますが、還元によってアミン誘導体が生成される可能性があります。
科学研究の応用
2-アミノ-N-ベンジル-1-(3-クロロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗癌剤、抗菌剤、および抗炎症剤を含む潜在的な治療特性について調査されています。
産業: 新素材の開発において、および染料や顔料の合成のための前駆体として使用されます。
科学的研究の応用
2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
2-アミノ-N-ベンジル-1-(3-クロロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物は、活性部位またはアロステリック部位に結合することにより、これらの標的の活性を調節することができ、その機能の変化につながります。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
類似化合物の比較
類似化合物
2-アミノ-1,3,4-オキサジアゾール誘導体: 抗菌剤や抗癌剤を含む、多様な生物活性を示すことが知られています.
インドール誘導体: 抗ウイルス剤、抗炎症剤、および抗癌剤などの、さまざまな生物活性を示します.
チアゾール誘導体: 抗酸化剤、鎮痛剤、および抗菌剤を含む、幅広い生物活性を示します.
独自性
2-アミノ-N-ベンジル-1-(3-クロロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドを際立たせているのは、独特のピロロキノキサリン骨格であり、これは独特の化学的および生物学的特性を付与します。この骨格構造により、分子標的との特異的な相互作用が可能になり、研究および潜在的な治療用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-amino-1,3,4-oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Thiazole derivatives: Exhibit a wide range of biological activities, including antioxidant, analgesic, and antimicrobial properties.
Uniqueness
What sets 2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its unique pyrroloquinoxaline core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H18ClN5O |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
2-amino-N-benzyl-1-(3-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H18ClN5O/c25-16-9-6-10-17(13-16)30-22(26)20(24(31)27-14-15-7-2-1-3-8-15)21-23(30)29-19-12-5-4-11-18(19)28-21/h1-13H,14,26H2,(H,27,31) |
InChIキー |
KBOZCLCRZSSPPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC=C5)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B12131106.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12131110.png)
![N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide](/img/structure/B12131114.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12131117.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131119.png)
![N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide](/img/structure/B12131120.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131136.png)
![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131142.png)
![N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131149.png)



![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
